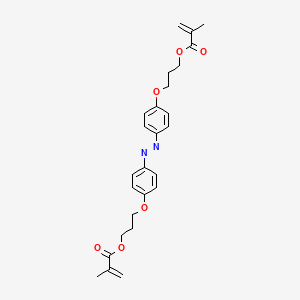![molecular formula C14H22N4O2S B12520857 L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide CAS No. 666861-85-4](/img/structure/B12520857.png)
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide is a chemical compound that features a methionine residue linked to a glycinamide moiety through a 2-(pyridin-2-yl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide typically involves the coupling of L-methionine with N-[2-(pyridin-2-yl)ethyl]glycinamide. This can be achieved through peptide coupling reactions using reagents such as carbodiimides (e.g., EDCI) and coupling additives like HOBt or HOAt to enhance the efficiency of the reaction. The reaction is usually carried out in an organic solvent such as DMF or DCM under mild conditions to prevent racemization of the amino acid .
Industrial Production Methods
For industrial-scale production, the synthesis may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides and peptide-like compounds. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin .
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Piperidine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Applications De Recherche Scientifique
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in protein-protein interactions and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methionine residue can participate in redox reactions, while the pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the glycinamide moiety can form hydrogen bonds with biological macromolecules, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N,N-bis(2-pyridylethyl)amine: Similar structure with two pyridine rings and a methyl group.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring linked to a pyrimidine moiety.
Uniqueness
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide is unique due to the presence of the methionine residue, which imparts distinct redox properties and potential biological activity. The combination of the pyridine ring and glycinamide moiety also provides a versatile scaffold for further functionalization and study .
Propriétés
Numéro CAS |
666861-85-4 |
|---|---|
Formule moléculaire |
C14H22N4O2S |
Poids moléculaire |
310.42 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methylsulfanyl-N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]butanamide |
InChI |
InChI=1S/C14H22N4O2S/c1-21-9-6-12(15)14(20)18-10-13(19)17-8-5-11-4-2-3-7-16-11/h2-4,7,12H,5-6,8-10,15H2,1H3,(H,17,19)(H,18,20)/t12-/m0/s1 |
Clé InChI |
NHYKWBUDCQAFPM-LBPRGKRZSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)NCC(=O)NCCC1=CC=CC=N1)N |
SMILES canonique |
CSCCC(C(=O)NCC(=O)NCCC1=CC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)
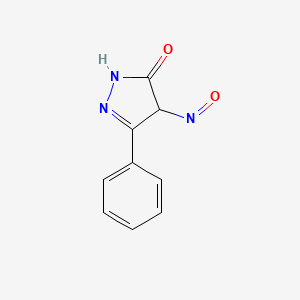

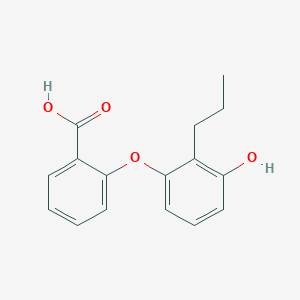
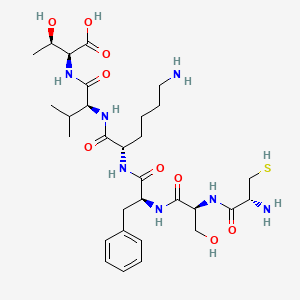
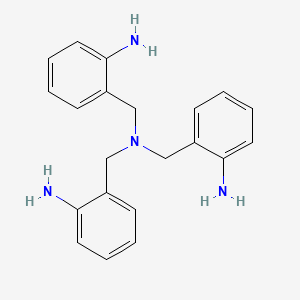
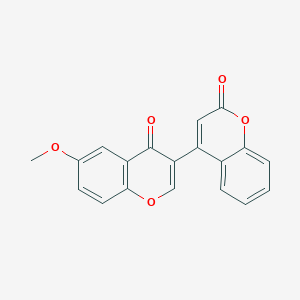

![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)
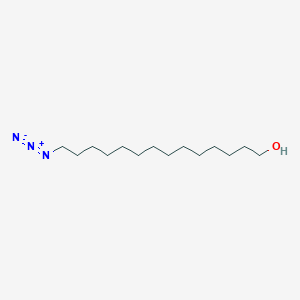
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)

